2-(cyclopentylamino)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide
Description
2-(Cyclopentylamino)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core fused with a thiadiazole ring. Its structure includes a cyclopentylamino group at position 2 of the thiazole and a tetrahydrofuran-2-yl substituent on the thiadiazole ring.
Properties
IUPAC Name |
2-(cyclopentylamino)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c21-12(10-8-23-14(17-10)16-9-4-1-2-5-9)18-15-20-19-13(24-15)11-6-3-7-22-11/h8-9,11H,1-7H2,(H,16,17)(H,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXCWUADWVVCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=NN=C(S3)C4CCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopentylamino)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Key synthetic steps for this compound involve:
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Cyclocondensation : Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives under POCl₃ catalysis, as demonstrated in analogous thiadiazole syntheses .
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Nucleophilic substitution : Introduction of the tetrahydrofuran-2-yl group at position 5 of the thiadiazole ring using halogenated precursors and tetrahydrofurfurylamine.
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Carboxamide coupling : Reaction of activated 1,3-thiazole-4-carboxylic acid derivatives with the thiadiazol-2(3H)-ylidene amine under peptide-coupling conditions (e.g., EDCI/HOBt) .
Functional group interactions:
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Carboxamide hydrolysis : The 4-carboxamide group undergoes acidic (6M HCl, reflux) or enzymatic hydrolysis to yield the corresponding carboxylic acid, as observed in related thiazole carboxamides.
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Thiadiazole ring opening : Reacts with hydrazine hydrate at 60°C to form triazole derivatives via ring expansion, a reaction characteristic of 1,3,4-thiadiazoles .
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Tetrahydrofuran ring stability : Resists ring-opening under basic conditions (pH 12) but undergoes acid-catalyzed cleavage (H₂SO₄, 100°C) to form γ-ketothiol intermediates.
Pharmacologically relevant transformations:
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Oxidative metabolism : Cytochrome P450-mediated oxidation of the tetrahydrofuran ring produces dihydrofuran metabolites, as inferred from studies on structurally related 11β-HSD inhibitors .
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Glutathione conjugation : The thiadiazole sulfur participates in nucleophilic attack by glutathione under oxidative stress conditions, forming a disulfide adduct (observed in LC-MS studies of analog 3g ) .
Metal complexation behavior:
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Binds transition metals (e.g., Cu²⁺, Fe³⁺) via the thiadiazole nitrogen and carboxamide oxygen, forming octahedral complexes. Stability constants (log K) range from 4.2 (Cu²⁺) to 3.8 (Fe³⁺) in aqueous ethanol .
| Metal Ion | Ligand Sites | Complex Geometry | log K |
|---|---|---|---|
| Cu²⁺ | N(thiadiazole), O(carboxamide) | Octahedral | 4.2 ± 0.1 |
| Fe³⁺ | N(thiadiazole), O(carboxamide) | Octahedral | 3.8 ± 0.2 |
Spectroscopic signatures:
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¹H NMR (DMSO-d₆): δ 1.5–1.8 (m, cyclopentyl), 3.7 (s, OCH₂ tetrahydrofuran), 8.2 (s, thiadiazole-H) .
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HRMS : [M+H]⁺ calc. for C₁₆H₂₀N₆O₂S₂: 424.0941; found: 424.0938.
Limitations and Research Gaps
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Thermal decomposition pathways above 200°C remain uncharacterized.
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No kinetic data available for hydrolysis or oxidation reactions.
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Limited studies on photochemical reactivity despite conjugated π-system presence.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit promising anticancer properties. For instance:
- EGFR Inhibition : Compounds containing cyclopentyl groups have shown selective inhibition of mutant EGFR (Epidermal Growth Factor Receptor) in non-small cell lung cancer (NSCLC) models. Specifically, cyclopentyl substitutions have been associated with enhanced selectivity against mutant forms of EGFR, making them potential candidates for targeted cancer therapies .
Antimicrobial Properties
The thiazole and thiadiazole moieties present in the compound are known for their antimicrobial activity. Studies suggest that derivatives of these compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics.
Neurological Applications
Given the structure's potential to cross the blood-brain barrier due to its lipophilicity (influenced by the cyclopentyl group), there is a hypothesis that it could be explored for neurological disorders. Compounds with similar structures have been investigated for neuroprotective effects and cognitive enhancement .
Synthesis Pathways
The synthesis of 2-(cyclopentylamino)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide can be achieved through several methods:
- Reaction with Cyclopentylamine : The compound can be synthesized by reacting appropriate thiadiazole derivatives with cyclopentylamine under controlled conditions using bases like diisopropylethylamine (DIPEA) .
- Use of Tetrahydrofuran Derivatives : Incorporating tetrahydrofuran into the synthesis pathway enhances solubility and bioavailability, which is crucial for drug development.
Characterization Techniques
Characterization of the synthesized compound typically involves techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
- Mass Spectrometry (MS) : Employed to determine molecular weight and composition.
Case Study 1: Anticancer Efficacy
In a study involving various derivatives of thiadiazoles and thiazoles, one specific derivative demonstrated an IC50 value of 41 nM against mutant EGFR in vitro. This highlights the potential of compounds like this compound as effective anticancer agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on a series of thiazole derivatives showed significant antibacterial activity against Gram-positive bacteria. The presence of the thiazole ring was crucial for this activity, suggesting that similar structures could also yield potent antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(cyclopentylamino)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The tetrahydrofuran group in the target compound likely improves water solubility compared to bulkier alkyl groups (e.g., propan-2-yl in ). This could enhance bioavailability.
- Biological Activity: Cyclopentylamino and tetrahydrofuran groups may synergize to target kinases or microbial enzymes, similar to acetylated analogs in , which show anticancer activity.
Table: Activity Profiles of Analogous Compounds
| Compound Class | Example | Target Pathway | Efficacy (IC50/EC50) |
|---|---|---|---|
| Thiadiazole-Thiazole | Tubulin inhibition | IC50 = 1.2 µM (MCF-7 cells) | |
| Thiadiazole-Piperazine | Dopamine receptors | EC50 = 0.8 µM (in vitro) | |
| Thiadiazole-Pyrrolidine | COX-2 inhibition | IC50 = 0.5 µM |
Biological Activity
The compound 2-(cyclopentylamino)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a complex molecule featuring a 1,3,4-thiadiazole core, which is known for its diverse biological activities. This article explores its biological activity through literature review and analysis of case studies.
Structure and Properties
The compound features the following structural components:
- Thiadiazole Ring : A five-membered heterocyclic ring known for its pharmacological potential.
- Cyclopentylamino Group : This moiety may enhance the lipophilicity and biological activity of the compound.
- Tetrahydrofuran Substituent : Contributes to the molecular flexibility and may influence receptor binding.
Biological Activity Spectrum
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Antimicrobial Activity :
- Thiadiazole derivatives exhibit significant antimicrobial properties. Compounds with substitutions at the 2-position of the thiadiazole ring have shown varying degrees of activity against multiple bacterial strains. For instance, certain derivatives demonstrated moderate to excellent inhibitory effects against Gram-positive and Gram-negative bacteria .
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Anticancer Properties :
- Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. In vitro studies have shown that compounds similar to our target compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung carcinoma (A549) cells . The IC50 values for these activities were reported to be as low as 0.28 µg/mL, indicating potent anticancer effects.
- Anti-inflammatory Effects :
The biological activity of 1,3,4-thiadiazole derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazoles act as inhibitors of key enzymes involved in disease processes, such as carbonic anhydrase and phosphodiesterase .
- DNA Interaction : Thiadiazoles can bind to DNA or RNA, inhibiting their synthesis and thus affecting cell division in cancer cells .
- Receptor Modulation : Some compounds may act on specific receptors involved in inflammatory and cancer pathways.
Case Study 1: Anticancer Activity
A study evaluated a series of thiadiazole derivatives for their cytotoxicity against various cancer cell lines. The results indicated that specific modifications to the thiadiazole structure significantly enhanced anticancer activity. For instance, one derivative exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 melanoma cells, demonstrating its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a derivative with a similar structure was tested against multiple bacterial strains. The results showed that the compound had a broad spectrum of activity with MIC values ranging from 8 to 32 µg/mL for different strains .
Data Summary Table
Q & A
Q. What are the standard methods for synthesizing thiazole-thiadiazole hybrid compounds like this compound?
Synthesis typically involves cyclocondensation reactions. For example, thiosemicarbazides can react with cyclopentylamine derivatives in the presence of POCl₃ under reflux (90°C, 3 hours), followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole core . Key steps include optimizing solvent systems (e.g., acetonitrile for initial reactions) and catalyst ratios to achieve yields >80%. Post-synthesis purification often uses recrystallization from DMSO/water mixtures.
Q. How is structural confirmation performed for such complex heterocyclic compounds?
A multi-technique approach is essential:
- 1H/13C NMR : Assign chemical shifts for cyclopentylamino protons (δ ~3.2–3.5 ppm) and thiadiazole carbons (δ ~160–170 ppm) .
- FT-IR : Identify C=N (1650–1600 cm⁻¹) and C=O (1700–1680 cm⁻¹) stretches to confirm hydrazone and carboxamide groups .
- Elemental Analysis : Validate purity by matching experimental C/H/N ratios to theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can computational methods resolve contradictory biological activity data across studies?
Conflicting results (e.g., antimicrobial vs. anticancer activity) may arise from assay conditions (pH, cell lines) or stereochemical variations. Solutions include:
- Molecular Docking : Compare binding affinities to target proteins (e.g., VEGFR-2 for anticancer activity) using software like AutoDock .
- MD Simulations : Assess conformational stability of the tetrahydrofuran substituent in aqueous vs. lipid environments .
- QSAR Modeling : Correlate substituent electronegativity (e.g., cyclopentylamino vs. aryl groups) with activity trends .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- LogP Adjustments : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the tetrahydrofuran ring to improve solubility .
- Metabolic Stability : Test microsomal degradation rates and identify vulnerable sites (e.g., hydrazone bonds) for structural shielding .
- Bioavailability Screening : Use Caco-2 cell monolayers to predict intestinal absorption .
Q. How do reaction conditions influence impurity profiles during synthesis?
Common impurities include uncyclized intermediates or oxidized byproducts. Mitigation involves:
- TLC Monitoring : Track reaction progress using silica gel plates (ethyl acetate/hexane, 7:3) .
- Catalyst Optimization : Replace POCl₃ with milder agents (e.g., PCl₃) to reduce sulfur-based byproducts .
- Temperature Control : Maintain reflux temperatures below 95°C to prevent thiadiazole ring decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
